
4-Chloro-3-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-isopropylpyridine is an organic compound with the molecular formula C8H10ClN It is a derivative of pyridine, where the chlorine atom is substituted at the fourth position and an isopropyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-isopropylpyridine typically involves the chlorination of 3-isopropylpyridine. One common method includes the reaction of 3-isopropylpyridine with phosphorus pentachloride (PCl5) in the presence of a suitable solvent like chlorobenzene. The reaction is carried out at elevated temperatures, around 90°C, for several hours to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions: 4-Chloro-3-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Various substituted pyridines.
Oxidation Products: Oxidized derivatives of pyridine.
Reduction Products: Reduced forms of the original compound.
科学的研究の応用
4-Chloro-3-isopropylpyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 4-Chloro-3-isopropylpyridine involves its interaction with specific molecular targets. The chlorine and isopropyl groups influence its binding affinity and reactivity with various enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
類似化合物との比較
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another chlorinated pyridine used in organic synthesis.
4-Chloropyridine: Similar to 4-Chloro-3-isopropylpyridine but lacks the isopropyl group.
Uniqueness: this compound is unique due to the presence of both chlorine and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
4-chloro-3-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-5-10-4-3-8(7)9/h3-6H,1-2H3 |
InChIキー |
YYUSNOKRYBVVET-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CN=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)
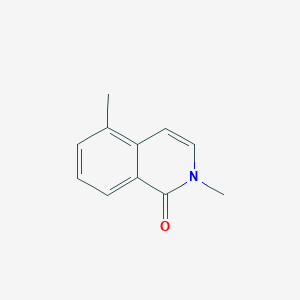

![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
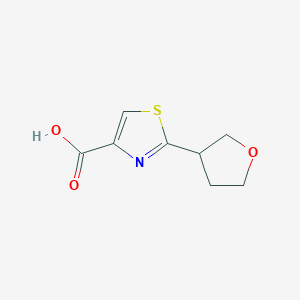
![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)
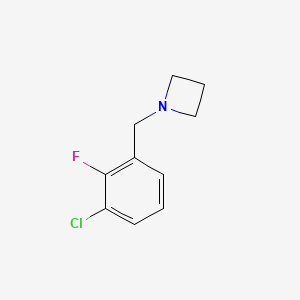
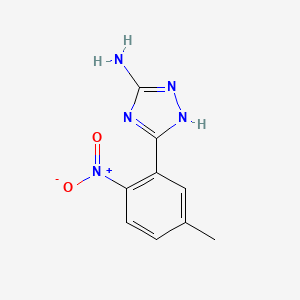
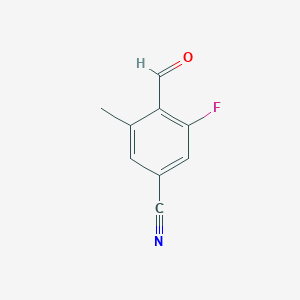
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)

